molecular formula C5H3ClNNaO2S B8658704 Sodium 6-chloropyridine-3-sulfinate

Sodium 6-chloropyridine-3-sulfinate

Cat. No. B8658704
M. Wt: 199.59 g/mol
InChI Key: ZSFCEVNCULCAMN-UHFFFAOYSA-M
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Patent
US07935715B2

Procedure details

To a solution of 0.81 g of NaHCO3 (9.61 mmol) and 1.21 g of Na2SO3 (9.61 mmol) in water (10 mL) was added 1 g (4.7 mmol) of 6-chloro-pyridine-3-sulfonyl chloride. The reaction was heated at 80° C. for 3 h. The solvent was removed under reduced pressure. The filtrate was concentrated under reduced pressure to give 6-chloro-pyridine-3-sulfinic acid sodium salt.
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+:5].[O-]S([O-])=O.[Na+].[Na+].[Cl:12][C:13]1[N:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1>O>[Na+:5].[Cl:12][C:13]1[N:18]=[CH:17][C:16]([S:19]([O-:21])=[O:20])=[CH:15][CH:14]=1 |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.21 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Na+].ClC1=CC=C(C=N1)S(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.